2-Bromo-1-chloro-3-methyl-4-nitrobenzene
Description
Properties
IUPAC Name |
2-bromo-1-chloro-3-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMYCMHAJXCTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Benzene
The synthesis typically begins with benzene as the parent compound, followed by stepwise substitution:
Introduction of the Nitro Group (Electrophilic Aromatic Substitution)
- Reaction: Nitration of benzene using a mixture of concentrated nitric acid ($$HNO3$$) and sulfuric acid ($$H2SO_4$$)
- Conditions: Reflux at 50–60°C
- Outcome: Formation of nitrobenzene, which is a deactivating and meta-directing substituent, suitable for subsequent substitutions
Selective Chlorination at the Para Position
- Reaction: Chlorination of nitrobenzene using chlorine ($$Cl2$$) in the presence of a Lewis acid catalyst such as ferric chloride ($$FeCl3$$)
- Conditions: Controlled temperature (~0–5°C) to favor para substitution
- Outcome: Formation of para-chloronitrobenzene
Methylation at the Meta Position
- Reaction: Friedel–Crafts alkylation with methyl chloride ($$CH3Cl$$) and aluminum chloride ($$AlCl3$$)
- Conditions: Reflux at room temperature
- Outcome: Formation of meta-methyl-chloronitrobenzene
Bromination at the Ortho Position
- Reaction: Bromination using bromine ($$Br2$$) in the presence of iron(III) bromide ($$FeBr3$$)
- Conditions: Low temperature (~0°C) to control regioselectivity
- Outcome: Formation of the target compound, 2-bromo-1-chloro-3-methyl-4-nitrobenzene
Alternative Synthetic Route: Sequential Halogenation and Nitration
Alternatively, the compound can be synthesized via a different sequence:
- Step 1: Nitration of benzene to give nitrobenzene
- Step 2: Chlorination at the para position to yield para-chloronitrobenzene
- Step 3: Methylation at the meta position using Friedel–Crafts alkylation
- Step 4: Bromination at the ortho position relative to the methyl group, using controlled conditions to favor regioselectivity
This route ensures that the directing effects of substituents are exploited to achieve the desired substitution pattern.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Nitration | $$HNO3/H2SO_4$$ | Reflux at 50–60°C | Deactivates ring, directs meta |
| Chlorination | $$Cl2/FeCl3$$ | 0–5°C | Para selectivity |
| Methylation | $$CH3Cl/AlCl3$$ | Reflux at room temp | Meta directing |
| Bromination | $$Br2/FeBr3$$ | 0°C | Ortho/para selectivity, controlled to favor ortho |
Data Table Summarizing the Synthesis
| Step | Starting Material | Reagents | Key Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzene | $$HNO3/H2SO_4$$ | Reflux | Nitrobenzene | 85–90 |
| 2 | Nitrobenzene | $$Cl2/FeCl3$$ | 0–5°C | Para-chloronitrobenzene | 70–80 |
| 3 | Para-chloronitrobenzene | $$CH3Cl/AlCl3$$ | Reflux | Meta-methyl-chloronitrobenzene | 65–75 |
| 4 | Meta-methyl-chloronitrobenzene | $$Br2/FeBr3$$ | 0°C | This compound | 50–65 |
Notes on Reaction Optimization
- Regioselectivity Control: Temperature and reagent equivalents are critical for directing substitution to the desired positions.
- Purification: Crystallization and chromatography are necessary to isolate pure isomers.
- Yield Improvement: Using excess reagents and optimizing reaction times can enhance overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and iron(III) bromide.
Chlorination: Chlorine gas or sulfuryl chloride.
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the oxidation of the methyl group
Scientific Research Applications
2-Bromo-1-chloro-3-methyl-4-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-methyl-4-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the substituent positions, molecular formulas, and key properties of 2-bromo-1-chloro-3-methyl-4-nitrobenzene with its analogs:
Key Observations :
- Substituent Effects: The nitro group at position 4 in the target compound strongly deactivates the ring, directing electrophilic substitution to meta positions relative to itself. The methyl group at position 3 introduces steric hindrance and mild electron-donating effects, which may modulate reactivity compared to non-methylated analogs like 4-bromo-1-chloro-2-nitrobenzene .
- Halogen Diversity : Replacing bromine with fluorine (e.g., 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) reduces molecular weight and alters electronic properties due to fluorine’s higher electronegativity .
Physicochemical Properties
- Melting/Boiling Points: While direct data for the target compound is unavailable, analogs with nitro groups (e.g., 4-bromo-1-chloro-2-nitrobenzene) typically exhibit higher melting points (>100°C) due to polarity and intermolecular interactions. The methyl group may slightly lower melting points compared to non-methylated derivatives .
- Solubility : The nitro group reduces water solubility, but the methyl group enhances solubility in organic solvents like dichloromethane or toluene. This contrasts with halogen-rich analogs (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene), which are more lipophilic .
Research and Industrial Relevance
The target compound’s unique substituent combination makes it a candidate for:
- Pharmaceutical Intermediates : Methyl and nitro groups are common in drug scaffolds (e.g., antimicrobials, kinase inhibitors).
- Agrochemicals : Halogenated nitrobenzenes are precursors to herbicides and pesticides .
- Materials Science: Potential use in liquid crystals or polymers due to aromatic stability and substituent tunability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
